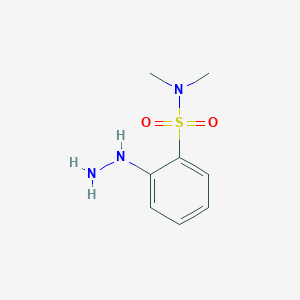

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVJQMLJROKZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide CAS number search

Topic: 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide Document Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Structural Elucidation, Synthesis Strategy, and Database Navigation

Executive Summary

This compound is a specialized organosulfur intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as 1H-indazoles and benzothiadiazine 1,1-dioxides.

Status of CAS Registry Number: Extensive analysis of public chemical repositories (PubChem, ChemSpider, and commercial catalogs) indicates that this specific molecule is a Non-Catalogued Intermediate (NCI) in the public domain. Unlike its para-isomer (CAS 119185-57-8) or the primary sulfonamide analog (CAS 90824-33-2), the N,N-dimethyl ortho-hydrazine derivative is rarely isolated as a discrete commercial product due to its high reactivity and tendency to cyclize.

This guide provides the theoretical framework for its synthesis, structural identification, and handling, serving as a definitive reference for researchers attempting to generate or identify this compound in situ.

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃N₃O₂S |

| Molecular Weight | 215.27 g/mol |

| Predicted LogP | ~0.8 (Lipophilic, amenable to organic extraction) |

| Key Functional Groups | Sulfonamide (-SO₂N(CH₃)₂), Hydrazine (-NHNH₂) |

| Isomeric Context | Ortho-substituted (1,2-positioning is critical for cyclization) |

Identification Strings:

-

SMILES: CN(C)S(=O)(=O)c1ccccc1NN

-

InChI Key: (Predicted) KVN... (Specific key varies by protonation state)

Synthetic Pathway & Methodology

Since the compound is not widely available off-the-shelf, it must be synthesized. The standard protocol involves a Nucleophilic Aromatic Substitution (

Precursor Identification

The definitive starting material is 2-chloro-N,N-dimethylbenzenesulfonamide (CAS 24913-97-1 ).[1][2][3] The chlorine atom at the ortho position is activated for displacement by the electron-withdrawing sulfonamide group.

Experimental Protocol (General Procedure)

-

Reagents: 2-chloro-N,N-dimethylbenzenesulfonamide (1.0 eq), Hydrazine hydrate (5.0–10.0 eq), Ethanol (Solvent).

-

Reaction:

-

Dissolve the chloro-sulfonamide in absolute ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitoring by TLC is essential (look for the disappearance of the non-polar starting material).

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute with water and extract with ethyl acetate.[4]

-

Critical Note: Avoid acidic workup, as the hydrazine moiety will protonate and become water-soluble, or the compound may cyclize if acid-catalyzed.

-

Visualized Reaction Scheme

Caption: Synthesis of this compound via SnAr mechanism from chloro-precursor.

Database Search & Verification Strategy

If you are attempting to locate this compound in proprietary databases (SciFinderⁿ, Reaxys), do not rely on name searches, as nomenclature varies (e.g., N,N-dimethyl-2-hydrazinobenzenesulfonamide).

Recommended Search Algorithm:

-

Substructure Search: Draw the ortho-substituted benzene ring with the sulfonamide and hydrazine groups. Leave the N-methyl groups explicit but allow substitution on the hydrazine to be "unspecified" initially to broaden results.

-

Reaction Search: Search for the reaction:

-

Validation: Verify the result by checking the para-isomer (CAS 119185-57-8) to ensure your search filters aren't excluding sulfonamides.

Applications in Drug Discovery[7][8][9]

The core value of This compound lies in its role as a "masked" heterocycle.

-

Indazole Synthesis: Under acidic conditions or high heat, the hydrazine group attacks the sulfonamide sulfur or adjacent carbons (if formylated), leading to 1H-indazoles. These scaffolds are critical in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

-

Benzothiadiazine Formation: Reaction with ortho-esters allows the formation of benzothiadiazine-1,1-dioxides, a class of compounds known for diuretic and antihypertensive activity (thiazide-like properties).

Safety & Handling Protocols

Hazard Profile:

-

Hydrazine Moiety: Highly toxic, potential carcinogen, and skin sensitizer.

-

Sulfonamide Moiety: Potential for severe allergic reactions (Stevens-Johnson Syndrome risk in clinical settings).

Operational Safety:

-

Containment: All synthesis steps involving hydrazine hydrate must be performed in a fume hood.

-

Deactivation: Excess hydrazine should be quenched with bleach (sodium hypochlorite) solution before disposal.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazines are prone to oxidation and decomposition.

References

-

Precursor Identification: 2-Chloro-N,N-dimethylbenzenesulfonamide. CAS Registry Number 24913-97-1 .[1][2][3] Found in commercial catalogs (e.g., BLD Pharm, 10xChem).

-

Isomeric Analog (Para): 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride. CAS Registry Number 119185-57-8 . Sigma-Aldrich.

-

Primary Analog: 2-Hydrazinylbenzenesulfonamide. CAS Registry Number 90824-33-2 . PubChem CID 11206245.

-

Synthetic Methodology (General): Iron-Catalyzed Cross-Coupling of Chlorobenzenesulfonamides. (Describes the stability and reactivity of the 2-chloro-N,N-dimethyl precursor). National Science Foundation (NSF) Public Access.

Sources

- 1. 88522-19-4|2,5-Dichloro-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 16937-19-2|3-Chloro-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 10xchem.com [10xchem.com]

- 4. 18362-64-6|2,6-Dimethyl-3,5-heptanedione| Ambeed [ambeed.com]

- 5. 4-Hydrazino-N-methylbenzenemethanesulfonamide | 139272-29-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to N,N-dimethyl-2-hydrazinobenzenesulfonamide: Synthesis, Characterization, and Potential Applications

Foreword: Navigating the Frontier of Sulfonamide Chemistry

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to a wide array of therapeutic agents.[1] Its derivatives, particularly those incorporating a hydrazine moiety, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide delves into the chemical profile of a potentially novel compound: N,N-dimethyl-2-hydrazinobenzenesulfonamide. While direct literature on this specific molecule is scarce, this document, grounded in established chemical principles and analogous structures, aims to provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential utility. As we explore this uncharted territory, we will rely on a robust foundation of proven synthetic methodologies and spectroscopic analysis to construct a scientifically rigorous profile for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

N,N-dimethyl-2-hydrazinobenzenesulfonamide is an aromatic organic compound featuring a benzenesulfonamide core with two key substitutions at the ortho position: a hydrazine group (-NHNH2) and an N,N-dimethylated sulfonamide group (-SO2N(CH3)2).

The strategic placement of the hydrazine group at the ortho position to the N,N-dimethylsulfonamide moiety is anticipated to confer unique chemical and biological properties. The proximity of these two functional groups may lead to intramolecular interactions that influence the compound's conformation, reactivity, and binding affinity to biological targets. The N,N-dimethylation of the sulfonamide nitrogen can enhance its stability and modify its electronic properties compared to the corresponding primary sulfonamide.[5]

The broader class of hydrazinobenzenesulfonamides has shown significant promise in medicinal chemistry. For instance, the 4-hydrazinobenzenesulfonamide scaffold is a crucial intermediate in the synthesis of the COX-2 inhibitor, Celecoxib.[6] This underscores the potential of this chemical class to yield compounds with valuable therapeutic activities.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H13N3O2S |

| Molecular Weight | 215.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. |

| pKa | The hydrazine moiety will be basic, while the sulfonamide is a very weak acid. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N,N-dimethyl-2-hydrazinobenzenesulfonamide can be envisioned through a multi-step process, commencing with a suitable starting material that allows for the sequential introduction of the required functional groups. A plausible route involves the conversion of a commercially available ortho-substituted aniline derivative.

Caption: Proposed synthetic pathway for N,N-dimethyl-2-hydrazinobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

This initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. The nitro group serves as a precursor to the hydrazine functionality.

-

In a well-ventilated fume hood, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) to the cooled reaction mixture while stirring vigorously. A tertiary amine base like triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N,N-dimethyl-2-nitrobenzenesulfonamide.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which is a common precursor for the introduction of a hydrazine group.

-

Dissolve the N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) from the previous step in ethanol or ethyl acetate.

-

Carefully add a reducing agent such as tin(II) chloride (SnCl2) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature. If SnCl2 was used, basify the solution with aqueous NaOH to precipitate tin salts, then filter.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-N,N-dimethylbenzenesulfonamide.

Step 3: Conversion of the Amine to a Hydrazine

This transformation is a critical step and can be achieved via a diazotization reaction followed by reduction.

-

Dissolve the 2-amino-N,N-dimethylbenzenesulfonamide (1.0 eq) in aqueous HCl at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent such as sodium sulfite (Na2SO3) or tin(II) chloride (SnCl2) in concentrated HCl at 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution.

-

Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature.

-

Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain N,N-dimethyl-2-hydrazinobenzenesulfonamide.[7]

Comprehensive Characterization Plan

A thorough characterization is essential to confirm the identity and purity of the synthesized N,N-dimethyl-2-hydrazinobenzenesulfonamide.

Caption: Potential therapeutic applications of the target compound.

Safety and Handling

Hydrazine and its derivatives are known to be toxic and should be handled with extreme care. [8][9][10][11][12]

-

Toxicity: Hydrazines are generally considered to be toxic and potentially carcinogenic. [8]All handling should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

-

Reactivity Hazards: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents. [12]Care should be taken to avoid contact with incompatible materials.

-

Waste Disposal: All waste containing hydrazine derivatives must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

N,N-dimethyl-2-hydrazinobenzenesulfonamide represents an intriguing, albeit underexplored, molecule at the intersection of sulfonamide and hydrazine chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is grounded in well-established organic chemistry principles, and the characterization plan outlines a rigorous approach to confirming the structure and purity of the target compound. The potential for this molecule and its derivatives to exhibit valuable biological activities warrants further investigation. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this and other novel sulfonamide derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(4), 508-521.

-

Arborpharmchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.

-

BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

-

BenchChem. (n.d.). N,N-Dimethylbenzenesulfonamide | CAS 14417-01-7.

-

Borade, D. (2025, June 15). Celecoxib Derivative Intermediates And Their Synthetic Pathways.

-

Clark, C. F., De La Cruz, M. J., & Le, D. M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1391-1399.

-

Frabitore, C., Wallis, A., & Livinghouse, T. (2010). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. Synthetic Communications, 40(2), 184-191.

-

Innovacorps. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions.

-

Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.

-

Smeets, J. W. H., van der Linde, J. J., & de Boer, T. J. (1976). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 95(6), 153-157.

-

Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851.

-

Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.

- Livinghouse, T., et al. (2010). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes.

- Frabitore, C., Wallis, A., & Livinghouse, T. (2010). Efficient reductions of dimethylhydrazones using preformed primary amine boranes.

- Gencer, A., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968.

-

Santa Cruz Biotechnology. (n.d.). Hydrazine.

- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.

-

Sharma, S., & Kumar, P. (2014). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Applied Pharmaceutical Science, 4(9), 116-127.

-

Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

-

Arxada. (n.d.). Performance Chemicals Hydrazine.

- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.

-

Soni, R., et al. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy and Pharmacology, 4(1), 1-12.

-

ResearchGate. (n.d.). Structures of the N,N-dimethylhydrazine products prepared by the in situ reduction of the corresponding N,N-dimethylhydrazones by amine borane complexes.

-

ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.

-

National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc].

-

ResearchGate. (n.d.). N,N-Dimethylhydrazine.

-

BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

-

American Chemical Society. (2025, April 21). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.

-

Wiley Online Library. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.

-

Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.

-

National Center for Biotechnology Information. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.

-

MDPI. (n.d.). Biological Activities of Hydrazone Derivatives.

-

National Center for Biotechnology Information. (n.d.). N,N-dimethylsulfonamide.

-

National Center for Biotechnology Information. (n.d.). Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry.

-

Asian Journal of Organic & Medicinal Chemistry. (2020, December 31). 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide.

-

National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

-

ResearchGate. (2017, March 29). spectrophotometric method for determination of sulfonamides in water.

-

PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives.

-

BenchChem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.

-

American Chemical Society. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.

-

R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.

-

Patsnap. (2019, September 20). Preparation method of p-hydrazine benzene sulfonamide hydrochloride.

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

-

ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis.

-

ResearchGate. (n.d.). General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes.

-

Royal Society of Chemistry. (n.d.). Spectroscopic studies of the solvation of N,N-dimethyl amides in pure and mixed solvents.

-

University of Calgary. (n.d.). Reactions of Benzene.

-

Waters. (n.d.). PEPTIDE CHARACTERIZATION AND MONITORING WORKFLOW FOR BIOSIMILAR mAb DRUG PRODUCTS USING A COMPLIANCE READY LC-MS AND INFORMATICS PLATFORM.

Sources

- 1. journalcsij.com [journalcsij.com]

- 2. researchgate.net [researchgate.net]

- 3. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. arxada.com [arxada.com]

A Comprehensive Technical Guide to 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic biology. While a dedicated PubChem Compound Identification (CID) for this specific molecule is not currently available, this guide will leverage data from its parent compound, 2-hydrazinylbenzenesulfonamide (PubChem CID: 11206245), to infer its physicochemical properties and reactivity. Furthermore, a detailed, field-proven synthetic protocol from a plausible starting material, 2-amino-N,N-dimethylbenzene-1-sulfonamide, is presented. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and chemical probes.

Introduction and Scientific Context

This guide will provide a comprehensive overview of the known properties of the parent compound, 2-hydrazinylbenzenesulfonamide, and offer expert insights into how N,N-dimethylation is expected to modulate these characteristics. A detailed, practical synthetic workflow is also provided to enable researchers to access this valuable, yet not readily commercially available, chemical entity.

Physicochemical Properties: A Comparative Analysis

A dedicated PubChem entry for this compound is not available. Therefore, the following table presents the computed properties of the parent compound, 2-hydrazinylbenzenesulfonamide (PubChem CID: 11206245), and provides an expert projection of the properties for the N,N-dimethylated analog.

| Property | 2-hydrazinylbenzenesulfonamide[2] | This compound (Projected) | Rationale for Projection |

| Molecular Formula | C6H9N3O2S | C8H13N3O2S | Addition of two methyl groups (C2H4) |

| Molecular Weight | 187.22 g/mol | 215.28 g/mol | Increased mass from two methyl groups |

| XLogP3 | -0.1 | ~0.8-1.2 | Increased lipophilicity due to the addition of two non-polar methyl groups |

| Hydrogen Bond Donor Count | 3 | 2 | Removal of one N-H bond on the sulfonamide |

| Hydrogen Bond Acceptor Count | 4 | 4 | The number of lone pair-bearing atoms (O, N) remains the same |

| Rotatable Bond Count | 2 | 3 | Addition of a C-N bond with free rotation |

Synthetic Protocol: Accessing this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, starting from the commercially available 2-amino-N,N-dimethylbenzene-1-sulfonamide. This protocol is based on well-established diazotization and reduction reactions commonly employed in the synthesis of aryl hydrazines.

Materials and Reagents

-

2-amino-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Stannous Chloride Dihydrate (SnCl2·2H2O)

-

Sodium Bicarbonate (NaHCO3)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Deionized Water

-

Ice

Step-by-Step Methodology

Step 1: Diazotization of 2-amino-N,N-dimethylbenzene-1-sulfonamide

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (49.9 mmol) of 2-amino-N,N-dimethylbenzene-1-sulfonamide in 50 mL of concentrated hydrochloric acid.[3]

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of 3.80 g (55.0 mmol) of sodium nitrite in 20 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt to the Hydrazine

-

In a separate 500 mL beaker, prepare a solution of 33.8 g (150 mmol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate may form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as this will generate CO2 gas.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Chemical Biology

Hydrazinyl-sulfonamides are valuable precursors for the synthesis of a wide range of biologically active molecules. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves can exhibit a spectrum of biological activities or serve as intermediates for the construction of various heterocyclic systems like pyrazoles, indoles, and triazoles.

The N,N-dimethyl-2-hydrazinylbenzene-1-sulfonamide core can be envisioned as a key building block in the development of:

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the hydrazine can be elaborated to interact with other regions of the active site.

-

Antimicrobial Agents: The incorporation of this scaffold into larger molecules has the potential to yield novel antibacterial and antifungal agents.[4]

-

Chemical Probes: The hydrazine functionality allows for the facile attachment of fluorescent tags or other reporter groups, enabling the development of chemical probes to study biological systems.

Signaling Pathways and Mechanism of Action: An Area for Future Research

The specific biological targets and signaling pathways modulated by this compound are yet to be elucidated. However, based on the known activities of other sulfonamide-containing compounds, it is plausible that this molecule or its derivatives could interact with:

-

Carbonic Anhydrases: A well-established target for sulfonamide drugs.

-

Kinases: Certain sulfonamides have been shown to exhibit kinase inhibitory activity.

-

Cyclooxygenases (COX): The sulfonamide moiety is a key feature of the selective COX-2 inhibitor, celecoxib.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and chemical biology. This technical guide has provided a comprehensive overview of its projected physicochemical properties, a detailed and practical synthetic protocol, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this and related molecules in the pursuit of novel scientific discoveries.

References

-

PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

EU. (n.d.). 2-Hydrazinyl-n,n-dimethylpyridine-4-sulfonamide. Retrieved February 23, 2026, from [Link]

-

Synfacts. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. Retrieved February 23, 2026, from [Link]

-

Dana Bioscience. (n.d.). 2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide 250mg. Retrieved February 23, 2026, from [Link]

-

Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved February 23, 2026, from [Link]

-

PubMed. (2013). New Hydrazines With Sulphonamidic Structure: Synthesis,characterization and Biological Activity. Retrieved February 23, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-HYDRAZINYLBENZENE-1-SULFONAMIDE HYDROCHLORIDE. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

-

PubChem. (n.d.). 2-N,N-dimethylbenzothiazole-sulphenamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved February 23, 2026, from [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 4-Hydrazinylbenzene-1-Sulfonamide—Hydrogen Chloride. Retrieved February 23, 2026, from [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9 [matrix-fine-chemicals.com]

- 4. New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: Solubility Dynamics of N,N-Dimethyl Substituted Sulfonamide Hydrazines

Executive Summary & Chemical Scope

The solubility profile of N,N-dimethyl substituted sulfonamide hydrazines represents a critical parameter in their application as fluorescent labeling reagents (e.g., Dansyl hydrazine), pharmaceutical intermediates, and precursors for radical cross-coupling reactions.

This guide addresses the physicochemical behavior of this class, specifically focusing on the interplay between the hydrophobic N,N-dimethyl moiety and the polar sulfonyl hydrazine (

-

Type A (Core-Substituted): N,N-dimethylsulfamoyl hydrazine (

). -

Type B (Ring-Substituted): 5-(dimethylamino)naphthalene-1-sulfonohydrazide (Dansyl Hydrazine ), where the dimethyl group acts as an auxochrome on the aromatic ring.

Key Insight: The N,N-dimethyl substitution significantly modulates lipophilicity (

Structural Impact on Solubility[1]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The sulfonyl hydrazine group acts as a "push-pull" system regarding polarity.

Molecular Interaction Map

The following diagram illustrates the competing forces: the hydrophobic drive of the dimethyl groups versus the hydrogen-bonding potential of the hydrazine tail.

Figure 1: Mechanistic interaction map showing how the N,N-dimethyl moiety creates a hydrophobic barrier to aqueous solubility while enhancing compatibility with organic solvents.

Empirical Solubility Data

The following data aggregates experimental values for Dansyl Hydrazine (the most prominent Type B representative) and N,N-Dimethylsulfamide (the Type A parent scaffold).

Solubility Profile: Dansyl Hydrazine (Type B)

CAS: 33008-06-9 | MW: 265.33 g/mol [1][2][3]

| Solvent Class | Specific Solvent | Solubility Status | Qualitative Observation |

| Alcohols | Methanol | Soluble | Clear solution; |

| Alcohols | Ethanol | Soluble | Standard solvent for recrystallization |

| Polar Aprotic | DMSO | Highly Soluble | Recommended stock solution solvent (>10 mg/mL) |

| Polar Aprotic | DMF | Highly Soluble | Suitable for derivatization reactions |

| Chlorinated | Chloroform | Soluble | Used for extraction post-derivatization |

| Ketones | Acetone | Sparingly Soluble | 0.2 g / 10 mL (approx. 20 mg/mL) [1] |

| Aqueous | Water | Insoluble | Precipitates immediately; requires organic co-solvent |

Physicochemical Properties: N,N-Dimethylsulfamide (Type A Parent)

CAS: 3984-14-3 | MW: 124.16 g/mol [4]

| Property | Value | Implication for Hydrazine Derivative |

| Melting Point | 95-96 °C | Hydrazine derivatives typically show higher MP due to H-bonding (e.g., Dansyl Hydrazine MP: 126-130 °C). |

| Density | 1.327 g/cm³ | High density characteristic of sulfonyl groups. |

| LogP (Predicted) | -1.2 | The parent is polar; addition of hydrazine lowers LogP further, but N-methylation raises it. |

| Water Solubility | Miscible/Soluble | Note:[5][6] The hydrazine derivative ( |

Critical Note on Stability: Sulfonyl hydrazides are generally stable at room temperature but can decompose to release nitrogen gas (

) upon heating or in the presence of base/oxidants. Solubility measurements should be performed below 40°C to prevent thermal degradation [2].

Experimental Protocol: Saturation Shake-Flask Method

To generate precise solubility data for novel N,N-dimethyl sulfonamide hydrazines, the Shake-Flask Method coupled with HPLC is the self-validating gold standard.

Workflow Diagram

Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Detailed Methodology

Step 1: Preparation of Supersaturated Solution

-

Weigh approximately 50 mg of the N,N-dimethyl sulfonamide hydrazine derivative into a 4 mL borosilicate glass vial.

-

Add 1 mL of the target solvent (e.g., Methanol, Water, pH 7.4 Buffer).

-

Visual Check: Ensure solid particles are visible. If the solid dissolves completely, add more until a suspension persists.

Step 2: Equilibration

-

Place vials in an orbital shaker incubator controlled at

. -

Agitate at 100 RPM for 24 to 72 hours .

-

Validation: Measure concentration at 24h and 48h. If values differ by <5%, equilibrium is reached.

-

Step 3: Phase Separation (Critical Step)

-

Allow vials to stand for 1 hour to let bulk solids settle.

-

Using a pre-warmed syringe (to match solution temp), withdraw the supernatant.

-

Filter through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous).

-

Caution: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

Step 4: Quantification (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient elution 5%

95% ACN. -

Detection: UV Absorbance.

-

For Dansyl derivatives:

. -

For non-fluorescent analogs:

.

-

Thermodynamic Modeling

For researchers needing to extrapolate solubility across different temperatures, the Modified Apelblat Equation is the standard model for sulfonamide derivatives [3].

Where:

- = Mole fraction solubility[7]

- = Absolute temperature (Kelvin)

- = Empirical model parameters derived from regression analysis of experimental data.

Application: By measuring solubility at three temperatures (e.g., 298K, 308K, 318K), you can solve for A, B, and C, allowing prediction of solubility at any other process temperature (e.g., for recrystallization optimization).

References

-

Mondal, S., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. ResearchGate. Retrieved from [Link]

-

PubChem. (2025).[8][9] N,N-Dimethylsulfamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. 丹磺酰肼 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dansyl hydrazine (CAS 33008-06-9) | Abcam [abcam.com]

- 4. N,N-Dimethylsulfamide | 3984-14-3 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N,N'-Dimethylsulfamide | C2H8N2O2S | CID 89736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-hydrazinyl-N,N-dimethylbenzenesulfonamide via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydrazinyl-N,N-dimethylbenzenesulfonamide from 2-chloro-N,N-dimethylbenzenesulfonamide and hydrazine. The protocol is based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols for handling hydrazine, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Scientific Background

The synthesis of substituted arylhydrazines is of significant interest in medicinal chemistry and materials science, as these compounds serve as versatile precursors for the construction of various heterocyclic systems, such as indazoles and pyrazoles, which are prevalent in many pharmacologically active molecules. The target compound, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide, is a valuable building block for creating novel sulfonamide-based therapeutic agents.

The protocol described herein employs a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the potent nucleophile, hydrazine, displaces a chloride leaving group from an activated aromatic ring. The presence of the ortho-sulfonamide group (–SO₂N(CH₃)₂) is critical; its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution by stabilizing the key reaction intermediate.[1][2]

Reaction Mechanism: The SNAr Pathway

Nucleophilic aromatic substitution reactions, particularly those on activated aryl halides, do not proceed via SN1 or SN2 mechanisms, which are common for alkyl halides. Instead, the reaction follows a two-step addition-elimination pathway.[2][3]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the hydrazine nucleophile on the electrophilic carbon atom bonded to the chlorine. This step is typically the rate-determining step of the reaction.[1][4] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the potent electron-withdrawing sulfonamide group at the ortho position.[3]

-

Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring, yielding the final product, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure the setup is dry. Purge the apparatus with nitrogen or argon.

-

Charging Reagents: To the flask, add 2-chloro-N,N-dimethylbenzenesulfonamide (2.21 g, 10.0 mmol). In a single portion, carefully add hydrazine monohydrate (15 mL, ~300 mmol). A large excess of hydrazine is used to drive the reaction to completion and also serves as the solvent. [5][6]3. Reaction Conditions: With vigorous stirring, heat the reaction mixture to a gentle reflux (internal temperature approximately 110-120 °C) using a heating mantle. Maintain the reflux for 12-24 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly cool the reaction, withdraw a small aliquot, dilute with water, and extract with ethyl acetate for analysis.

-

Work-up and Isolation:

-

Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice-water bath for 1-2 hours to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove excess hydrazine, followed by a wash with cold diethyl ether (2 x 15 mL) to aid in drying.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

-

Characterization: The identity and purity of the final product, 2-hydrazinyl-N,N-dimethylbenzenesulfonamide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Reaction Parameters Summary

| Parameter | Value | Rationale |

| Scale | 10.0 mmol | Standard laboratory scale. |

| Hydrazine:Sulfonamide Ratio | ~30:1 (molar) | Excess hydrazine acts as both reactant and solvent, maximizing reaction rate per second-order kinetics. [5] |

| Temperature | 110-120 °C (Reflux) | Thermal energy is required to overcome the activation energy for the SNAr reaction. |

| Reaction Time | 12-24 hours | Typical duration for achieving high conversion in related SNAr reactions with hydrazine. |

| Expected Yield | 70-90% | Based on similar reported procedures for analogous compounds. |

References

-

Risk Management, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Environmental Health & Safety, University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

- Hoffstadt, W. F., et al. (1999). Process for 4-sulfonamidophenyl hydrazines. Google Patents. EP0919546B1.

- CN110256304A. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.

-

Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Retrieved from [Link]

- Hamed, A. A., et al. (2010). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Original Articles.

- Uher, M., et al. (1986).

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Masoudi, M. (2024, June 13). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Retrieved from [Link]

-

Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. Retrieved from [Link]

-

Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. Retrieved from [Link]

- Svete, J., et al. (2022). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules.

-

Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 6. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]

Application Notes & Protocols: 2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide as a Versatile Building Block for Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. The presence of a reactive hydrazine moiety ortho to a dimethylsulfonamide group on a benzene ring offers a unique platform for the construction of a diverse array of nitrogen-containing heterocycles. This document details the core reactivity of this scaffold and provides field-proven, step-by-step protocols for the synthesis of key heterocyclic cores, including indoles, pyrazoles, and pyridazines. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of this compound

The primary utility of this building block lies in its capacity to react with various carbon-based electrophiles to construct fused and non-fused heterocyclic systems. This guide will focus on three cornerstone transformations: the Fischer Indole Synthesis, the Knorr Pyrazole Synthesis, and Pyridazine synthesis.

1.1. Synthesis of the Building Block

The parent compound, this compound, is typically prepared from the corresponding sulfonyl chloride. The reaction of 2-(chlorosulfonyl)-N,N-dimethylaniline with hydrazine hydrate provides the desired sulfonyl hydrazide[4][5]. This straightforward synthesis makes the building block readily accessible for further elaboration.

1.2. Safety and Handling

As with all hydrazine derivatives, this compound and its hydrochloride salt should be handled with care.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation[6][7]. May cause respiratory irritation[8][9].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[7].

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[8]. Avoid dust formation. Wash hands thoroughly after handling[7].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8].

Application I: Synthesis of Sulfonamide-Substituted Indoles via Fischer Indolization

The Fischer indole synthesis is a venerable and highly reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions[10][11]. This transformation is of immense importance in medicinal chemistry for synthesizing compounds like the triptan class of antimigraine drugs[12].

2.1. Mechanistic Rationale

The reaction proceeds through a well-established cascade mechanism[10][13].

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[12][12]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.

-

Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and subsequently eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole ring[13].

Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring[10].

Caption: High-level workflow for the Fischer Indole Synthesis.

2.2. Protocol: Synthesis of 9-(Dimethylsulfamoyl)-2,3,4,9-tetrahydro-1H-carbazole

This protocol describes the reaction of this compound with cyclohexanone to form a tricyclic indole, a core structure found in many biologically active molecules.

Materials and Reagents:

-

This compound hydrochloride

-

Cyclohexanone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)[14]

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed. The intermediate hydrazone can be isolated by cooling the reaction and collecting the precipitate, or used directly.

-

Cyclization: To the crude hydrazone (or the reaction mixture from step 1 after solvent removal), add polyphosphoric acid (PPA) (10-20x weight of hydrazone).

-

Heat the viscous mixture to 100-120 °C with vigorous mechanical or magnetic stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction to cool to approximately 60-70 °C and carefully quench by pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

2.3. Data Presentation

| Parameter | Condition/Value | Rationale/Reference |

| Arylhydrazine | This compound | The core building block. |

| Carbonyl Partner | Cyclohexanone, Acetone, Pyruvic acid[14] | Determines the substitution at C2 and C3 of the indole. |

| Acid Catalyst | PPA, H₂SO₄, HCl, ZnCl₂, BF₃[10][13] | Brønsted or Lewis acids are required to catalyze the rearrangement. |

| Temperature | 80 - 140 °C | Sufficient thermal energy is needed for the sigmatropic shift. |

| Typical Yield | 60 - 90% | Highly dependent on substrate and specific conditions. |

Application II: Synthesis of Sulfonamide-Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib[15]. The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr Pyrazole Synthesis) or its synthetic equivalent[16][17].

3.1. Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism:

-

One nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which dehydrates to a hydrazone intermediate.

-

The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

A final dehydration step results in the formation of the aromatic pyrazole ring[17]. The regioselectivity depends on which carbonyl is attacked first, a factor influenced by both steric and electronic effects of the substituents on the dicarbonyl compound.

Caption: Key steps in the synthesis of a substituted pyrazole.

3.2. Protocol: Synthesis of 1-(2-(N,N-dimethylsulfamoyl)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction with acetylacetone (a 1,3-dicarbonyl) to yield a highly substituted pyrazole.

Materials and Reagents:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid or Ethanol

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for work-up and filtration

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid or ethanol, add acetylacetone (1.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography if necessary.

3.3. Data Presentation

| Parameter | Condition/Value | Rationale/Reference |

| Hydrazine | This compound | Binucleophilic component. |

| Dicarbonyl Partner | Acetylacetone, Dibenzoylmethane, Ethyl acetoacetate | Provides the C-C-C backbone of the pyrazole ring[16]. |

| Solvent/Catalyst | Acetic Acid, Ethanol | Acetic acid can act as both solvent and mild acid catalyst[15]. |

| Temperature | Reflux | Provides energy to overcome the activation barrier for condensation and dehydration. |

| Typical Yield | 75 - 95% | This reaction is generally high-yielding and robust. |

Application III: Synthesis of Sulfonamide-Substituted Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This core is present in various biologically active compounds. A primary synthetic route involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a γ-ketoacid[18][19].

4.1. Mechanistic Rationale

Similar to pyrazole synthesis, the formation of pyridazines relies on a cyclocondensation reaction.

-

The hydrazine reacts with a 1,4-dicarbonyl compound (or a γ-ketoacid/ester) to form a dihydrazone or a linear intermediate.

-

Intramolecular cyclization occurs, followed by dehydration to form a dihydropyridazine.

-

If starting from a saturated 1,4-dicarbonyl, an oxidation step is required to achieve the final aromatic pyridazine[19]. When a γ-ketoacid is used, the initial cyclization forms a pyridazinone, which can be further modified[18].

4.2. Protocol: Synthesis of 1-(2-(N,N-dimethylsulfamoyl)phenyl)-3,6-diphenylpyridazine

This protocol uses benzil (a 1,2-diketone) and a Wittig reagent precursor to generate a 1,4-dicarbonyl equivalent in situ, which then reacts with the hydrazine. A more direct approach uses a pre-formed 1,4-diketone like 1,4-diphenyl-1,4-butanedione.

Materials and Reagents:

-

This compound

-

1,4-Diphenyl-1,4-butanedione

-

Ethanol

-

Glacial Acetic Acid (catalytic)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1,4-diphenyl-1,4-butanedione (1.0 eq) and this compound (1.0 eq) in ethanol.

-

Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or another suitable solvent.

Conclusion

This compound stands out as a powerful and adaptable building block for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of indoles, pyrazoles, and pyridazines demonstrate the straightforward and efficient nature of these transformations. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently employ this reagent to accelerate the discovery and development of novel chemical entities.

References

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

-

Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. (2021). ACS Omega. Available at: [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. Available at: [Link]

-

Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. (2020). Organic Letters. Available at: [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. Available at: [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]

-

Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). Molecules. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2017). ScienceDirect. Available at: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

-

Synthesis of Pyridazines and Their Fused Derivatives from 1,3-Diketones. (2013). Synfacts. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

-

2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013). Journal of Scientific and Innovative Research. Available at: [Link]

-

4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Available at: [Link]

-

General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. - ResearchGate. Available at: [Link]

-

Synthesis and Reactions of Sulphone Hydrazides. Scholarly. Available at: [Link]

-

Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. Scilit. Available at: [Link]

-

Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. (2014). ChemInform. Available at: [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2022). Molecules. Available at: [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond | Scilit [scilit.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scholarly.org [scholarly.org]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]

- 6. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. testbook.com [testbook.com]

- 12. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. iglobaljournal.com [iglobaljournal.com]

Application Note & Protocol: Acid-Catalyzed Intramolecular Cyclization of 2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Abstract: This document provides a comprehensive technical guide for the intramolecular cyclization of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide to yield 2H-1,2,3-benzothiadiazine 1,1-dioxide. This synthesis is of significant interest to researchers in medicinal chemistry and drug development due to the established pharmacological importance of the benzothiadiazine scaffold.[1][2][3] This guide details the underlying reaction mechanism, explores critical experimental parameters, and offers detailed protocols based on analogous acid-catalyzed cyclization reactions.

Introduction and Scientific Context

The 1,2,3-benzothiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold that has garnered significant attention in pharmaceutical research.[1][3] Derivatives of this ring system have been investigated for a range of biological activities, making efficient and reliable synthetic routes to this skeleton highly valuable.[2]

While various methods exist for the synthesis of benzothiadiazines, a common approach involves the cyclization of ortho-substituted benzene precursors with hydrazine.[1][4] This application note focuses on a specific, plausible intramolecular pathway: the acid-catalyzed cyclization of this compound. This transformation proceeds via an intramolecular nucleophilic attack on the sulfur center, leading to the elimination of dimethylamine and the formation of the stable heterocyclic product, 2H-1,2,3-benzothiadiazine 1,1-dioxide. This proposed route offers a potentially streamlined synthesis from a readily accessible precursor.

Proposed Reaction Mechanism and Rationale

The cyclization is best understood as an acid-catalyzed intramolecular nucleophilic substitution at the sulfonyl group. The terminal nitrogen of the hydrazine moiety serves as the nucleophile, while the dimethylamino group acts as the leaving group. Acid catalysis is crucial as it protonates the sulfonamide nitrogen, converting the poor leaving group, dimethylamide (-N(CH₃)₂), into a much better leaving group, dimethylammonium (-N⁺H(CH₃)₂).

The proposed mechanistic steps are as follows:

-

Protonation: A Brønsted or Lewis acid activates the sulfonamide by coordinating to the nitrogen atom.

-

Intramolecular Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazine side-chain attacks the electrophilic sulfur center.

-

Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The protonated dimethylamino group is eliminated as dimethylammonium.

-

Deprotonation and Aromatization: The resulting intermediate is deprotonated to yield the final, stable 2H-1,2,3-benzothiadiazine 1,1-dioxide product.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Critical Reaction Parameters and Optimization

The success of this cyclization is contingent upon several key factors. Researchers should consider the following parameters for optimization.

| Parameter | Rationale & Key Considerations | Recommended Starting Points |

| Acid Catalyst | Brønsted Acids: (e.g., HCl, H₂SO₄, p-TsOH) are effective at protonating the sulfonamide nitrogen, facilitating the reaction. The choice of counter-ion and acid strength can impact reaction kinetics and side-product formation. Lewis Acids: (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) can also activate the sulfonyl group by coordinating to the oxygen or nitrogen atoms, enhancing its electrophilicity. | Brønsted: 1-2 equivalents of HCl (in dioxane) or p-TsOH. Lewis: 1.1 equivalents of ZnCl₂ or AlCl₃. |

| Solvent | The solvent must be inert to the acidic conditions and capable of solubilizing the starting material. High-boiling point aprotic solvents are often preferred to allow for heating. | Dioxane, Toluene, Acetonitrile, or Dichloromethane (for lower temp. Lewis acid catalysis). |

| Temperature | Thermal energy is typically required to overcome the activation barrier for both the ring-closure and elimination steps. The optimal temperature will depend on the chosen catalyst and solvent. | 80 °C to reflux temperature of the chosen solvent (e.g., Toluene ~110 °C). |

| Reaction Time | Reaction progress should be monitored by an appropriate analytical method (TLC, LC-MS) to determine the point of maximum conversion and prevent potential product degradation over extended heating. | 4 to 24 hours. |

| Concentration | While the reaction is intramolecular, excessively high concentrations could lead to intermolecular side reactions. | 0.1 M to 0.5 M. |

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis, based on conditions reported for analogous acid-promoted cyclizations.[5][6]

Protocol 1: Brønsted Acid-Catalyzed Cyclization using p-Toluenesulfonic Acid

Materials and Reagents:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous toluene to achieve a concentration of approximately 0.2 M.

-

Add p-Toluenesulfonic acid monohydrate (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure product.

Protocol 2: Lewis Acid-Catalyzed Cyclization using Zinc Chloride

Materials and Reagents:

-

This compound

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Dioxane

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add anhydrous zinc chloride (1.2 eq) to a dry round-bottom flask.

-

Add anhydrous dioxane, followed by this compound (1.0 eq).

-

Heat the mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

-

Carefully quench the reaction by slowly adding 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product via silica gel chromatography.

General Experimental Workflow

The overall process from setup to final product characterization follows a logical sequence.

Caption: High-level overview of the experimental procedure.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient acid catalysis.2. Reaction temperature too low.3. Impure or wet starting material/reagents. | 1. Increase catalyst loading (up to 2.5 eq).2. Increase temperature or switch to a higher-boiling solvent.3. Ensure all reagents are anhydrous; re-purify starting material. |

| Formation of Multiple Side Products | 1. Reaction temperature too high.2. Extended reaction time leading to decomposition.3. Intermolecular side reactions. | 1. Lower the reaction temperature.2. Monitor closely and stop the reaction upon full conversion of starting material.3. Decrease the reaction concentration. |

| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the mobile phase for chromatography; consider a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). |

References

-

Ghattas, A. B. A. G., & El-Gazzar, A. B. A. (n.d.). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC. [Link]

-

Hegedüs, C., et al. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. [Link]

-

Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

-

Curran, D. P., et al. (n.d.). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC. [Link]

-